Cas no 2171588-26-2 (2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid)

2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid
- EN300-1628812
- 2171588-26-2
-
- インチ: 1S/C10H19NO3/c1-2-7-5-3-4-6-10(7,11)8(12)9(13)14/h7-8,12H,2-6,11H2,1H3,(H,13,14)
- InChIKey: GKSBBQFUFVDZII-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CCCCC1CC)N
計算された属性
- せいみつぶんしりょう: 201.13649347g/mol
- どういたいしつりょう: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.6Ų
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628812-0.05g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 0.05g |
$624.0 | 2023-06-04 | ||
Enamine | EN300-1628812-1.0g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-1628812-2.5g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 2.5g |
$1454.0 | 2023-06-04 | ||
Enamine | EN300-1628812-1000mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 1000mg |
$743.0 | 2023-09-22 | ||
Enamine | EN300-1628812-50mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 50mg |
$624.0 | 2023-09-22 | ||
Enamine | EN300-1628812-500mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 500mg |
$713.0 | 2023-09-22 | ||
Enamine | EN300-1628812-5.0g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-1628812-0.5g |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 0.5g |
$713.0 | 2023-06-04 | ||
Enamine | EN300-1628812-2500mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 2500mg |
$1454.0 | 2023-09-22 | ||
Enamine | EN300-1628812-10000mg |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid |
2171588-26-2 | 10000mg |
$3191.0 | 2023-09-22 |
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acidに関する追加情報
Introduction to 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid (CAS No. 2171588-26-2) and Its Emerging Applications in Chemical Biology
2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid, identified by the chemical identifier CAS No. 2171588-26-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery, molecular recognition, and biochemical pathways. The presence of both amino and hydroxy functional groups in its structure imparts versatile reactivity, making it a valuable scaffold for medicinal chemists and biologists.
The compound's structure consists of a cyclohexyl ring substituted with an ethyl group at the 2-position and an amino group at the 1-position, coupled with a hydroxyacetic acid moiety at the 2-position. This configuration not only provides a stable backbone but also allows for modifications that can fine-tune its biological activity. The cyclohexyl ring, in particular, is known for its ability to mimic the conformational flexibility of natural amino acids, which is a critical factor in the design of bioactive molecules.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in a highly specific manner. 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid has emerged as a promising candidate due to its ability to modulate various biochemical pathways. One of the most compelling aspects of this compound is its potential as a chiral building block in the synthesis of enantiomerically pure drugs. Chirality plays a crucial role in drug efficacy and safety, and compounds like this one offer a means to explore new therapeutic modalities.
Recent studies have highlighted the compound's utility in the development of protease inhibitors, which are essential for treating a wide range of diseases, including cancer and infectious disorders. The amino group at the 1-position of the cyclohexyl ring can be exploited to design molecules that selectively inhibit specific proteases by forming covalent bonds or through competitive binding mechanisms. This capability is particularly valuable in targeted therapy approaches where precision is paramount.
The hydroxyacetic acid moiety at the 2-position adds another layer of functionality to this compound. Hydroxyl groups are known to participate in hydrogen bonding interactions, which are critical for molecular recognition processes. This feature makes 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid an attractive candidate for designing ligands that can bind to proteins or other biomolecules with high affinity and selectivity. Such ligands have applications in drug discovery, diagnostic imaging, and even as tools for studying protein-protein interactions.
Moreover, the structural flexibility provided by the cyclohexyl ring allows for conformational adjustments that can optimize binding interactions with biological targets. This adaptability is particularly important when designing molecules that need to navigate complex biological environments. The ability to fine-tune both steric and electronic properties makes this compound a versatile tool for medicinal chemists.
Advances in computational chemistry have further enhanced the utility of 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid. Molecular modeling techniques have enabled researchers to predict how this compound will interact with various biological targets with remarkable accuracy. These predictions are crucial for guiding synthetic efforts and optimizing lead compounds before they enter preclinical testing. By leveraging computational methods, scientists can accelerate the drug discovery process significantly.
In addition to its applications in drug development, this compound has shown promise as a tool for studying biochemical pathways. Researchers are using derivatives of 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid to investigate enzyme mechanisms and identify new therapeutic targets. For instance, modifications to the ethyl substituent on the cyclohexyl ring have allowed scientists to probe how changes in steric environment affect enzyme activity. These studies provide valuable insights into disease mechanisms and open up new avenues for therapeutic intervention.
The synthesis of 2-(1-amino-2-ethylcyclohexyl)-2-hydroxyacetic acid has also been refined through recent advances in organic chemistry techniques. Modern synthetic strategies have enabled more efficient and scalable production methods, making it feasible to conduct large-scale screenings for biological activity. This accessibility is crucial for translating laboratory discoveries into clinical applications.
Future directions in research on this compound include exploring its potential as an intermediate in the synthesis of more complex bioactive molecules. By incorporating additional functional groups or exploring different substitution patterns on the cyclohexyl ring, scientists can generate libraries of derivatives with tailored properties. These libraries can then be screened for novel biological activities using high-throughput screening technologies.
The growing body of evidence supporting the utility of CAS No. 2171588-26-2 underscores its importance as a chemical biology toolkit component. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in pharmaceutical development and biochemical research.
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